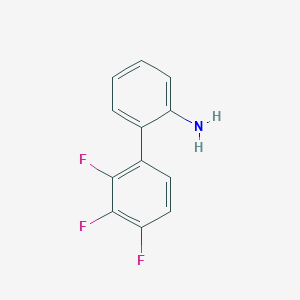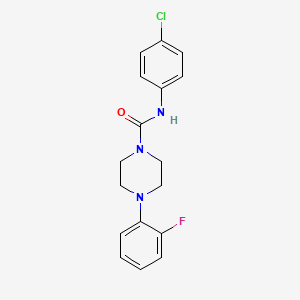![molecular formula C15H16ClN3O B3019310 2-(4-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide CAS No. 1210203-62-5](/img/structure/B3019310.png)
2-(4-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide is a C,N-disubstituted acetamide characterized by the presence of a 4-chlorophenyl group and a 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl group attached to the acetamide moiety. While the specific compound is not directly described in the provided papers, related structures have been studied, which can give insights into the properties and behavior of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the acetamide linkage between an acyl group and an amine. Although the exact synthesis of 2-(4-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide is not detailed in the provided papers, similar compounds are synthesized through reactions that may include acylation, amidation, and various forms of activation and deprotection steps. The synthesis process is likely to involve careful consideration of reaction conditions to ensure the stability of the functional groups and the overall molecular structure.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by intermolecular interactions such as hydrogen bonding and halogen interactions. For instance, the crystal structure of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide shows a network of N—H⋯O and C—H⋯O hydrogen bonds, as well as C—Cl⋯π(arene) and C—I⋯π(arene) interactions that link the molecules into sheets . These interactions are crucial for the stability and packing of the molecules in the solid state and can influence the compound's physical properties and reactivity.
Chemical Reactions Analysis
The reactivity of acetamide derivatives is influenced by the substituents attached to the nitrogen and the acyl group. The presence of a chlorophenyl group can make the compound susceptible to nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Additionally, the acetamide nitrogen can participate in the formation of hydrogen bonds, which can be relevant in reactions where the compound acts as a hydrogen bond donor or acceptor.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide can be inferred from related compounds. For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate shows that the compound forms one-dimensional chains stabilized by intermolecular hydrogen bonds . This suggests that the compound may also exhibit strong intermolecular hydrogen bonding, which could affect its melting point, solubility, and other physical properties. The presence of a chlorophenyl group may also influence the compound's electronic properties and its interaction with light and other electromagnetic radiation.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-19-15(12-3-2-4-13(12)18-19)17-14(20)9-10-5-7-11(16)8-6-10/h5-8H,2-4,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNYMBHYABVHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

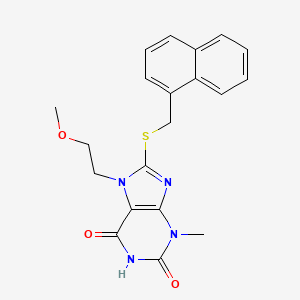

![(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B3019229.png)
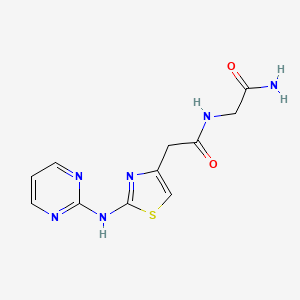
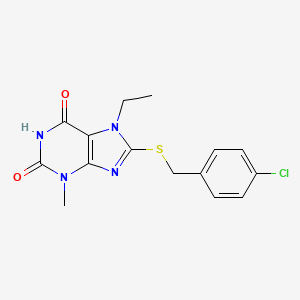
![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B3019234.png)
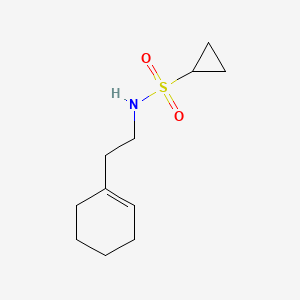


![N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

